IMP-1710
Overview
Description
IMP-1710 is an inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1; IC50 = 38 nM in a fluorescence polarization assay) that contains an alkyne moiety for use in click chemistry reactions. It is selective for UCH-L1 over a panel of 20 deubiquitinating enzymes at 1 µM. This compound inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IC50 = 740 nM). It has been used for labeling UCH-L1 in cell-based assays, followed by click reactions with azide-modified TAMRA and biotin capture reagents.
Mechanism of Action
Target of Action
IMP-1710, also known as (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile, is a potent and selective inhibitor of the deubiquitylating enzyme Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) . UCHL1 is a member of the peptidase C12 family and is involved in the removal of ubiquitin ‘labels’ from proteins . It is abundantly expressed in the brain and has been linked to diseases including neurodegeneration, cancer, and fibrosis .
Mode of Action
This compound operates as a covalent inhibitor . It stereoselectively labels the catalytic cysteine of UCHL1 at low nanomolar concentrations in cells . This covalent binding inhibits the function of UCHL1, preventing it from removing ubiquitin labels from proteins .
Biochemical Pathways
The inhibition of UCHL1 by this compound impacts various biochemical pathways. One significant pathway is the fibrosis pathway . In cells from patients with idiopathic pulmonary fibrosis, this compound has been shown to suppress the activation of fibrosis pathways .
Pharmacokinetics
It is known that this compound is acell-permeable small molecule , which suggests it can readily cross cell membranes to reach its target
Result of Action
The inhibition of UCHL1 by this compound leads to a suppression of pro-fibrotic responses in a cellular model of idiopathic pulmonary fibrosis . This suggests that this compound has potential therapeutic applications in the treatment of fibrosis .
Action Environment
The environment in which this compound operates can influence its action, efficacy, and stability. It is known that this compound has been used to inhibit and measure UCHL1 activity inside a range of cells , suggesting that it is effective in various cellular environments.
Properties
IUPAC Name |
(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVGXGSNIVSKY-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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